molecular formula C15H18O4 B1676070 Marasmic acid CAS No. 2212-99-9

Marasmic acid

Cat. No.: B1676070
CAS No.: 2212-99-9
M. Wt: 262.3 g/mol
InChI Key: BIUVCPLWWOLECJ-TVXZTZGSSA-N
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Description

Lachnella: is a genus of cyphelloid fungi in the Niaceae family. The genus has a widespread distribution and contains six species. The tiny fruiting bodies, up to about 2 mm across, are cup-shaped or disc-shaped and are densely edged with long white hairs. They can be found all year round on sticks, stalks, and sometimes on bark. These fungi are resistant to desiccation, rolling up into a tough closed ball to protect the fertile surface when dry weather comes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation methods for Lachnella fungi are not well-documented in synthetic chemistry literature. general fungal cultivation techniques can be applied. These include the use of specific growth media and controlled environmental conditions to promote fungal growth.

Industrial Production Methods: : Industrial production of fungi typically involves large-scale fermentation processes. This includes the use of bioreactors where the fungi are grown under controlled conditions to maximize yield. Parameters such as temperature, pH, and nutrient supply are carefully regulated.

Chemical Reactions Analysis

Types of Reactions: : Lachnella fungi undergo various chemical reactions, including oxidation and reduction. For instance, surface hyphae of Lachnella villosa react with potassium hydroxide (KOH), causing local swelling or dissolving. Additionally, the surface hyphae are slightly dextrinoid when treated with iodine-potassium iodide (IKI) solution .

Common Reagents and Conditions: : Common reagents used in these reactions include potassium hydroxide and iodine-potassium iodide. The reactions typically occur under ambient conditions.

Major Products:

Scientific Research Applications

Chemistry: : Lachnella fungi are studied for their unique chemical properties and potential applications in biochemistry. Their resistance to desiccation and ability to form protective structures make them interesting subjects for research.

Biology: : In biology, Lachnella fungi are studied for their ecological roles and interactions with other organisms. They are part of the decomposer community, breaking down organic matter and contributing to nutrient cycling.

Industry: : In industry, fungi are used in various biotechnological applications, including the production of enzymes, biofuels, and other valuable compounds. Lachnella fungi could potentially be explored for similar applications.

Mechanism of Action

The mechanism by which Lachnella fungi exert their effects involves their ability to decompose organic matter. They produce enzymes that break down complex organic compounds into simpler molecules, which can then be absorbed and utilized by the fungi. The molecular targets and pathways involved in these processes are primarily related to the enzymatic degradation of cellulose, lignin, and other organic materials.

Comparison with Similar Compounds

Similar Compounds: : Similar fungi include other cyphelloid fungi such as Cyphellopsis and Merismodes. These fungi also produce small, cup-shaped fruiting bodies and have similar ecological roles.

Uniqueness: : Lachnella fungi are unique in their ability to resist desiccation by rolling up into a tough closed ball. This adaptation allows them to survive in varying environmental conditions, making them distinct from other similar fungi .

Properties

IUPAC Name

(1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-13(2)4-8-3-9(6-16)14-7-15(14,10(8)5-13)12(18)19-11(14)17/h3,6,8,10-11,17H,4-5,7H2,1-2H3/t8-,10+,11+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUVCPLWWOLECJ-WMABBAGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C=C(C34CC3(C2C1)C(=O)OC4O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H]2C=C([C@]34C[C@@]3([C@H]2C1)C(=O)O[C@@H]4O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-99-9
Record name (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno[4,5-c]furan-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2212-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marasmic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MARASMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74EQ59M5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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